molecular formula C12H17BrOS B5067245 1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene

1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5067245
M. Wt: 289.23 g/mol
InChI Key: UPPDKHWQZFDJSH-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can revert these changes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Regeneration of the original sulfanyl group.

Scientific Research Applications

1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and the sulfanyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Bromobenzene: A simpler analog with only a bromine substituent.

    1-Bromo-2-(propan-2-yl)benzene: Lacks the sulfanyl group, affecting its reactivity and applications.

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Features a different substituent, leading to varied chemical properties.

Properties

IUPAC Name

1-bromo-2-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPDKHWQZFDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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